MC-Val-Cit-PAB

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

MC-Val-Cit-PAB se sintetiza mediante una serie de reacciones químicas que implican el acoplamiento del dipéptido valina-citrulina con alcohol p-aminobencílico. La síntesis normalmente implica los siguientes pasos:

Reacción de Acoplamiento: El dipéptido valina-citrulina se acopla con alcohol p-aminobencílico utilizando un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base como N,N-diisopropiletilamina (DIPEA).

Purificación: El producto crudo se purifica utilizando técnicas como la cromatografía en columna para obtener el compuesto this compound deseado.

Métodos de Producción Industrial

La producción industrial de this compound implica la ampliación de las rutas sintéticas mencionadas anteriormente. El proceso se optimiza para la producción a gran escala asegurando altos rendimientos y pureza a través de condiciones de reacción controladas y métodos de purificación eficientes .

Análisis De Reacciones Químicas

Tipos de Reacciones

MC-Val-Cit-PAB experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Escisión: El compuesto está diseñado para ser escindido por enzimas catepsina en los lisosomas de las células diana, liberando el fármaco citotóxico.

Reacciones de Sustitución: La funcionalidad maleimida en this compound permite la bioconjugación a tioles en anticuerpos monoclonales.

Reactivos y Condiciones Comunes

Reacciones de Escisión: La catepsina B y las enzimas relacionadas se utilizan comúnmente para escindir el motivo dipéptido valina-citrulina.

Reacciones de Sustitución: Los compuestos que contienen maleimida y tiol se utilizan para reacciones de bioconjugación.

Principales Productos Formados

Los principales productos formados a partir de la escisión de this compound son el fármaco citotóxico y los componentes del enlace escindido. En las reacciones de sustitución, el principal producto es el conjugado anticuerpo-fármaco .

Aplicaciones Científicas De Investigación

Cancer Therapy

MC-Val-Cit-PAB is predominantly used in ADCs targeting various cancers. Its design allows for selective release of potent cytotoxic agents upon cleavage by cathepsin B, an enzyme often overexpressed in tumor tissues. This specificity enhances the therapeutic index of ADCs, allowing for higher doses directly at the tumor site with reduced side effects.

Case Studies:

- Disitamab Vedotin : This ADC utilizes this compound as a linker and has shown promising results in clinical trials for gastric cancer and urothelial carcinoma. In a Phase II study, disitamab vedotin demonstrated an objective response rate (ORR) of 60.5% among HER2-overexpressing patients .

- Comparative Efficacy : Studies have indicated that ADCs employing this compound exhibit superior stability and therapeutic efficacy compared to traditional linkers. For instance, a Val-Cit-containing ADC was shown to be highly stable in Ces1C-knockout mice, emphasizing its potential in preclinical models .

Preclinical Research

The versatility of this compound extends into preclinical research, where it is utilized to explore new drug-linker constructs. Researchers have developed methodologies to synthesize this compound with improved yields and purity, facilitating its use in various experimental settings .

Stability and Pharmacokinetics

This compound demonstrates significant plasma stability, with half-lives reported at approximately 6.0 days in mice and 9.6 days in monkeys. This stability is crucial for maintaining the integrity of ADCs during circulation before reaching target tissues . The compound's design allows for effective drug release mechanisms that are activated specifically within the tumor microenvironment.

Comparative Analysis of Linkers

| Linker Type | Stability | Specificity | Therapeutic Index |

|---|---|---|---|

| This compound | High | Cathepsin B cleavable | High |

| Traditional Val-Cit | Moderate | Less specific | Lower |

| Cyclobutane-based | High | Cathepsin B dependent | Comparable |

This table highlights the advantages of using this compound over traditional linkers in ADC formulations.

Mecanismo De Acción

MC-Val-Cit-PAB ejerce sus efectos a través de un mecanismo que implica la escisión enzimática por la catepsina B y enzimas relacionadas en los lisosomas de las células diana. La escisión libera el fármaco citotóxico, que luego ejerce sus efectos terapéuticos al dirigirse a vías celulares específicas. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la polimerización de la tubulina por la auristatina E monometil (MMAE), lo que lleva al arresto del ciclo celular y la apoptosis .

Comparación Con Compuestos Similares

MC-Val-Cit-PAB es único debido a su naturaleza bifuncional y sus propiedades escindidas por catepsina. Los compuestos similares incluyen:

This compound-Cl: Otro enlace ADC escindido utilizado para conjugar MMAE y anticuerpos.

VcMMAE (this compound-MMAE): Un compuesto donde this compound está conjugado con MMAE, utilizado en terapias dirigidas contra el cáncer.

This compound destaca por su alta especificidad y eficiencia en la administración de fármacos, lo que lo convierte en una herramienta valiosa en el desarrollo de terapias dirigidas contra el cáncer .

Actividad Biológica

MC-Val-Cit-PAB (also referred to as this compound) is a protease-cleavable linker extensively utilized in the development of antibody-drug conjugates (ADCs). This compound has garnered attention due to its ability to enhance the therapeutic efficacy of ADCs by facilitating targeted drug delivery and release in tumor environments. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

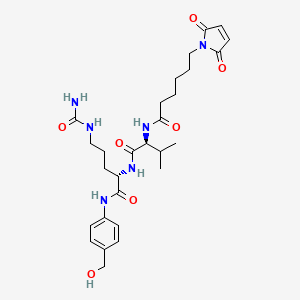

1. Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a valine-citrulline dipeptide linked to a para-aminobenzyl (PAB) moiety. The synthesis of this compound typically involves multiple steps, including the coupling of l-citrulline and valine to form the dipeptide, followed by the attachment of the PAB spacer. Recent advancements have improved synthesis methodologies, yielding higher purity and stability while minimizing epimerization issues .

Table 1: Summary of Synthesis Methods for this compound

This compound functions as a cleavable linker that is specifically designed to be hydrolyzed by cathepsin B, an enzyme commonly overexpressed in tumor tissues. Upon cleavage, the linker releases the cytotoxic payload (e.g., MMAE or MMAF), which subsequently exerts its antitumor effects. This mechanism allows for selective targeting of cancer cells while sparing normal tissues, thereby reducing systemic toxicity associated with traditional chemotherapies .

3. Biological Activity and Efficacy

The biological activity of this compound has been extensively studied in various preclinical models. Research indicates that ADCs utilizing this linker demonstrate significant antitumor activity across different cancer cell lines.

Case Study: Antibody-Drug Conjugates Utilizing this compound

- Study Design : Yu et al. evaluated the efficacy of an anti-CD22 ADC linked via this compound in SCID mice implanted with different tumor cell lines.

- Findings : The ADC exhibited potent cytotoxicity with IC50 values of 3.3 nM and 0.95 nM against BJAB and WSU cell lines, respectively . The study highlighted that switching from non-cleavable to cleavable linkers like this compound could overcome resistance mechanisms observed with traditional ADCs.

Table 2: Efficacy Data from Case Studies

4. Stability and Pharmacokinetics

This compound exhibits high plasma stability, with reported half-lives of approximately 6 days in mice and 9.6 days in monkeys . This stability is crucial for maintaining therapeutic levels of the ADC in circulation before reaching the target tumor site.

5. Conclusion

The biological activity of this compound as a cleavable linker in ADCs represents a significant advancement in cancer therapeutics. Its ability to enhance drug delivery specificity while minimizing systemic toxicity positions it as a vital component in the design of next-generation antibody-drug conjugates. Ongoing research continues to explore its full potential across various cancer types, further establishing its role in targeted therapy.

Propiedades

IUPAC Name |

N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N6O7/c1-18(2)25(33-22(36)8-4-3-5-16-34-23(37)13-14-24(34)38)27(40)32-21(7-6-15-30-28(29)41)26(39)31-20-11-9-19(17-35)10-12-20/h9-14,18,21,25,35H,3-8,15-17H2,1-2H3,(H,31,39)(H,32,40)(H,33,36)(H3,29,30,41)/t21-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKBTTRWLGVRER-OFVILXPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201103437 | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159857-80-4 | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159857-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of MC-Val-Cit-PAB in antibody-drug conjugates?

A: this compound serves as a critical linker in ADCs, acting as a bridge between a monoclonal antibody and a cytotoxic payload [, ]. This linker is designed to be stable in circulation but cleavable within the target cancer cells, allowing for the controlled release of the cytotoxic drug specifically at the tumor site [].

Q2: How does the structure of this compound contribute to its function in ADCs?

A: this compound incorporates a valine-citrulline dipeptide sequence. This sequence is recognized and cleaved by specific proteases found within the lysosomes of tumor cells [, ]. This cleavage mechanism ensures that the cytotoxic drug is released only after the ADC has been internalized by the target cancer cell, minimizing off-target effects [, ].

Q3: Can you provide an example of an ADC utilizing this compound and its application in cancer therapy?

A: One study utilized this compound to create an ADC by conjugating the cytotoxic drug Doxorubicin (DOX) to Cetuximab, an antibody targeting the epidermal growth factor receptor (EGFR) []. This cetuximab-vc-DOX ADC demonstrated promising results in targeting and inhibiting the growth of colorectal cancer cells overexpressing EGFR both in vitro and in vivo []. The researchers highlighted the enhanced tumor targeting ability and reduced systemic toxicity of this ADC, suggesting its potential as a targeted therapy for colorectal cancer [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.